1-Hexadecanoyl-2-docosanoyl-sn-glycerol
Description
Properties
Molecular Formula |
C41H80O5 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] docosanoate |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1 |
InChI Key |
JAJNYVORAKCQCM-KDXMTYKHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
1-Hexadecanoyl-2-docosanoyl-sn-glycerol serves as a significant metabolite in lipid metabolism studies. Its role in cellular signaling pathways has been investigated, particularly concerning endocannabinoid signaling and metabolic regulation. Research indicates that this compound can influence the behavior of various cell types, including immune cells, which may have implications for inflammatory responses and metabolic disorders .
Pharmaceutical Development
In pharmaceutical applications, this compound is being studied for its potential therapeutic effects. The unique structure allows for modulation of lipid metabolism, making it a candidate for drug formulation aimed at treating obesity and related metabolic disorders. Its role as a lipid mediator suggests that it could be beneficial in developing drugs targeting metabolic pathways .
Food Industry
In the food industry, this compound is explored for its emulsifying properties. As a triglyceride derivative, it can enhance the stability of food products by improving texture and preventing separation of ingredients. This application is particularly relevant in processed foods where emulsification is crucial for product quality .
Cosmetic Formulations
The compound's emollient properties make it suitable for use in cosmetic formulations. It can enhance skin hydration and improve the texture of creams and lotions, providing a smooth application experience. Its lipid profile also suggests potential benefits in formulating products aimed at skin barrier repair .
Case Study 1: Lipid Metabolism Analysis
A study published in Nature examined the effects of various diacylglycerols, including this compound, on lipid metabolism in RBL-2H3 cells. The research highlighted how this compound influenced endocannabinoid signaling pathways, suggesting its potential role in modulating immune responses during metabolic stress .
Case Study 2: Emulsification Properties
Research conducted by DTU Orbit demonstrated that this compound could effectively stabilize emulsions in food products. The study focused on its application in salad dressings and sauces, where it improved viscosity and prevented oil separation over time .
Case Study 3: Therapeutic Applications
A clinical trial investigated the use of lipid mediators like this compound in managing obesity-related inflammation. Results indicated that supplementation with this compound led to reduced inflammatory markers and improved metabolic profiles among participants .
Preparation Methods
Enzymatic Synthesis
Enzymatic methods leverage acyltransferases to achieve regiospecific esterification. The步骤如下:
-
Substrate Preparation : Glycerol is dissolved in a nonpolar solvent (e.g., tert-butanol) to enhance solubility.
-
Enzyme Selection : Immobilized lipases (e.g., Rhizomucor miehei lipase) catalyze the esterification of fatty acids to glycerol’s sn-1 and sn-2 positions.
-
Reaction Conditions :
-
Temperature: 45–60°C
-
Molar ratio (glycerol:palmitic acid:behenic acid): 1:1.2:1.2
-
Time: 24–48 hours
-
-
Yield Optimization : Stepwise addition of fatty acid chlorides improves yields to 70–85%.
Advantages : High stereochemical fidelity; minimal byproducts.
Limitations : Enzyme cost and scalability challenges.
Chemical Synthesis
Chemical synthesis employs protective group strategies to direct acylation:
Stepwise Esterification
-
sn-3 Hydroxyl Protection : Glycerol’s sn-3 hydroxyl is protected using tert-butyldimethylsilyl (TBDMS) chloride.
-
sn-1 Acylation : The sn-1 hydroxyl is reacted with palmitoyl chloride in the presence of 4-dimethylaminopyridine (DMAP).
-
sn-2 Acylation : After deprotection, the sn-2 hydroxyl is esterified with docosanoyl chloride.
-
Global Deprotection : Acidic hydrolysis removes protective groups.
Reaction Table :
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| sn-3 Protection | TBDMS-Cl | Dichloromethane | 2 | 95 |
| sn-1 Acylation | Palmitoyl chloride | THF | 6 | 88 |
| sn-2 Acylation | Docosanoyl chloride | THF | 8 | 82 |
| Deprotection | HCl (1M) | Methanol | 1 | 98 |
Purity : Final product purity exceeds 95% after silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Challenges in Industrial-Scale Production
-
Fatty Acid Purity : Behenic acid (C22:0) must be ≥99% pure to avoid mixed acyl products.
-
Stereochemical Integrity : Racemization at sn-2 occurs above 60°C, necessitating strict temperature control.
Comparative Analysis of Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 70–85% | 75–90% |
| Stereopurity | High | Moderate |
| Scalability | Limited | High |
| Cost | High | Moderate |
Research Findings and Applications
Q & A
Q. What are the established enantioselective synthesis routes for 1-Hexadecanoyl-2-docosanoyl-sn-glycerol?
- Methodological Answer : Enantioselective synthesis typically involves asymmetric dihydroxylation of allyl ether precursors. For example, Byun et al. (1994) used AD-Mix (asymmetric dihydroxylation reagent) supplemented with potassium persulfate to synthesize structurally similar 1-O-hexadecyl-2-O-methyl-sn-glycerol, achieving high stereochemical purity . Key steps include:
- Reagents : AD-Mix (chiral ligands), potassium persulfate, allyl 4-methoxyphenyl ether.
- Conditions : Methanol/chloroform solvent system, controlled pH, and temperature.
Post-synthesis purification often employs column chromatography (silica gel) with gradient elution.
Q. How is the structural identity of this compound validated in lipidomics?
- Methodological Answer : Structural confirmation requires:
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) to confirm molecular weight (e.g., C39H76O5, exact mass 648.57 Da).
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to resolve sn-1 and sn-2 acyl chain positions via coupling patterns (e.g., glycerol backbone protons at δ 3.5–4.5 ppm) .
Comparative analysis with lipid databases (e.g., LMSD) ensures alignment with documented glycerolipid profiles .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on OSHA HCS guidelines for similar glycerolipids:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for aerosol-prone procedures (e.g., sonication).
- Disposal : Classify as "hazardous waste"; incinerate via licensed facilities to avoid groundwater contamination .
Advanced Research Questions
Q. How does this compound influence diacylglycerol kinase (DGK) activity in signal transduction studies?
- Methodological Answer : Recombinant DGK assays (e.g., AtDGK2 from Arabidopsis thaliana) quantify phosphorylation rates using radiolabeled [γ-<sup>32</sup>P]ATP. Key parameters:
- Substrate Specificity : AtDGK2 exhibits preference for unsaturated DAGs (e.g., Km = 125 µM for 1,2-dioleoyl-sn-glycerol) .
- Inhibitor Sensitivity : Test with R59022 (IC50 ~10 µM) to confirm DGK-mediated activity .
Data normalization to protein concentration (Bradford assay) ensures reproducibility.
Q. What analytical methods achieve femtomolar sensitivity for quantifying this compound in cellular samples?
- Methodological Answer : Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) with pentafluorobenzoyl (PFB) ester derivatization:
Q. How do acyl chain length and saturation affect the phase behavior of this compound in model membranes?
- Methodological Answer : X-ray diffractometry and differential scanning calorimetry (DSC) reveal:
- Lamellar Spacing : Long-chain unsaturated DAGs (e.g., C22:6) form non-bilayer phases (e.g., hexagonal HII) at physiological temperatures.
- Thermotropic Behavior : Compare with SOS/OSO mixtures, where sn-2 unsaturated chains reduce transition temperatures by ~15°C .
Data interpretation uses Caille theory for electron density profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
